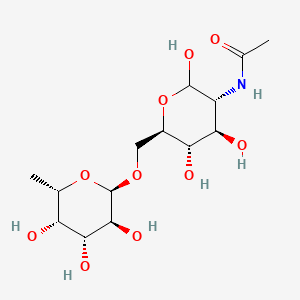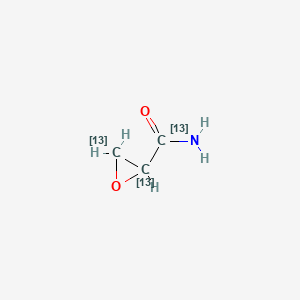
Anabaseine-d4
Descripción general
Descripción
Anabaseine-d4 is a product used for proteomics research . It has a molecular formula of C10H8D4N2 and a molecular weight of 164.24 .
Synthesis Analysis
Anabaseine was first synthesized in 1936 via a Claisen condensation . It’s a naturally occurring neurotoxin produced by hoplonemertine sea worms . A straightforward and practical approach was established for the synthesis of nicotine and anabaseine analogues .Molecular Structure Analysis
Anabaseine is a bipyridine derivative and piperidine analogue of anabasine . It’s chemically related to nicotine .Chemical Reactions Analysis
Anabaseine has a chemically reactive imine group, making it a useful scaffold for synthesizing nicotinic receptor drug candidates . These include GTS-21, which has been clinically tested to improve cognition in schizophrenics and pre–Alzheimer’s disease patients .Physical and Chemical Properties Analysis
This compound has a molecular weight of 164.24 g/mol . More detailed physical and chemical properties can be found in its safety data sheet .Aplicaciones Científicas De Investigación
Environmental and Ecological Insights
1. Nitrogen Removal in Wastewater Treatment Recent advances in the anaerobic ammonium oxidation (anammox) process, which could potentially be related to the broader field of study involving compounds like Anabaseine-d4, highlight its sustainability and cost-effectiveness for nitrogen removal from industrial and municipal wastewater (Cao & Zhou, 2019). This novel biological process represents a significant area of environmental biotechnology with a focus on reducing nitrogen pollution.
2. Ecogeochemistry and Marine Animal Movements Ecogeochemistry, which uses geochemical techniques to address ecological questions, has seen applications in studying marine animal migrations. Isotope analyses, part of this field's toolkit, may intersect with research on compounds like this compound in understanding marine ecosystems (McMahon et al., 2013).
Biochemical Applications
1. Biosensors for Amino Acids Biosensor technology, which can detect and quantify D-amino acids, reveals the potential for applications in neurological research and food safety. While not directly mentioning this compound, this research area deals with similar biochemical analysis techniques and could be relevant for studying the compound's interactions or effects (Rosini, D’Antona, & Pollegioni, 2020).
Advanced Nitrogen Removal
1. Anammox-Based Biotechnology for Wastewater Treatment Exploring anammox-based processes for advanced nitrogen removal in wastewater treatment reveals a growing interest in harnessing biological processes for environmental management. These insights contribute to a broader understanding of nitrogen cycle manipulation, potentially intersecting with this compound's research applications in environmental science (Zhang & Liu, 2014).
Sustainable Resource Management
1. Food Waste Digestate Valorisation Sustainable management and recycling of food waste digestate through anaerobic digestion processes are critical for achieving circular economy goals. This area, focusing on nutrient recovery and biofuel production, may indirectly relate to the broader chemical and biological research fields involving this compound (Dutta et al., 2021).
Mecanismo De Acción
Target of Action
Anabaseine-d4 primarily targets nicotinic acetylcholine receptors (nAChRs) in both the central nervous system (CNS) and peripheral nervous system (PNS) . These receptors play a crucial role in transmitting signals in the nervous system. This compound has a higher binding affinity for nAChRs in the brain with an α7 subunit, as well as skeletal muscle receptors .
Mode of Action
The iminium form of this compound binds to most nAChRs in the CNS and PNS . This binding causes the depolarization of neurons, leading to the release of both dopamine and norepinephrine . This interaction results in changes in neuronal activity and neurotransmitter release, influencing various physiological processes.
Biochemical Pathways
This compound affects the cholinergic pathway, which involves the neurotransmitter acetylcholine. By acting as an agonist on nAChRs, this compound influences the signaling in this pathway, affecting downstream effects such as muscle contraction, heart rate, and other autonomic functions .
Pharmacokinetics
It is known that this compound is used as an internal standard for quantifying anabasine levels in urine or other matrices for nicotine testing or environmental monitoring applications by lc-ms/ms or gc/ms .
Result of Action
The binding of this compound to nAChRs results in the depolarization of neurons and the release of neurotransmitters . This can lead to various physiological effects, depending on the specific type of nAChR and its location in the body. For instance, this compound causes paralysis in crustaceans and insects, presumably by acting as an agonist on peripheral neuromuscular nAChRs .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its use as a botanical insecticide could lead to its release into the environment, and it may therefore be present in consumables other than tobacco products . Furthermore, this compound is known to be present in electronic cigarettes, which have been considered as alternatives to smoked tobacco .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Anabaseine-d4 interacts with nicotinic acetylcholine receptors in the central and peripheral nervous systems . The iminium form of this compound binds to most of these receptors, but it has a higher binding affinity for receptors in the brain with an α7 subunit, as well as skeletal muscle receptors . This interaction leads to the depolarization of neurons and induces the release of both dopamine and norepinephrine .
Cellular Effects
This compound influences cell function by acting as an agonist on peripheral neuromuscular nicotinic acetylcholine receptors . This interaction causes paralysis in crustaceans and insects, but not in vertebrates
Molecular Mechanism
The molecular mechanism of this compound involves its binding to nicotinic acetylcholine receptors, leading to the depolarization of neurons . This binding interaction can cause changes in gene expression and potentially influence enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
It is known that nicotine-induced improvements in memory-related behaviors are generally seen over narrow dose-ranges, with higher doses causing a variety of side effects that interfere with performance .
Dosage Effects in Animal Models
It is known that the intravenous LD50 of Anabaseine ranges from 11 mg/kg to 16 mg/kg in mice, depending on the enantiomer .
Metabolic Pathways
It is known that Anabaseine is a tobacco alkaloid and has been used as a biomarker of active tobacco use .
Transport and Distribution
It is known that Anabaseine is a tobacco alkaloid and has been used as a biomarker of active tobacco use .
Subcellular Localization
It is known that Anabaseine is a tobacco alkaloid and has been used as a biomarker of active tobacco use .
Propiedades
IUPAC Name |
2,3,4,6-tetradeuterio-5-(2,3,4,5-tetrahydropyridin-6-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h3-4,6,8H,1-2,5,7H2/i3D,4D,6D,8D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBPMADJYNSPOA-AJEVBKBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN=C(C1)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C2=NCCCC2)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661788 | |
| Record name | (2',4',5',6'-~2~H_4_)-3,4,5,6-Tetrahydro-2,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020719-05-4 | |
| Record name | (2',4',5',6'-~2~H_4_)-3,4,5,6-Tetrahydro-2,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70661788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


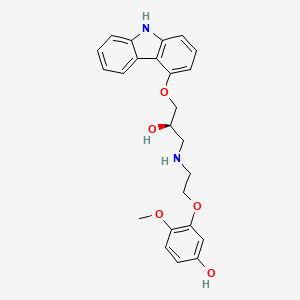
![3-[N-Acetyl-L-cystein-S-yl] Acetaminophen-d5 Sodium Salt (Major)](/img/no-structure.png)
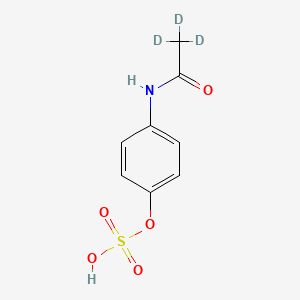




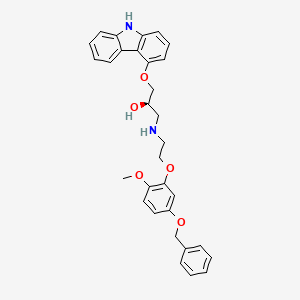
![(2S)-[(2'S)-t-Boc-amino-(3'S)-methyl-1-pentyloxy]-3-phenylpropionyl-methionine Sulfone, Isopropyl Ester](/img/structure/B561922.png)

![N-[2-[2-[2-[(N-Biotinyl-caproylamino)-ethoxy)ethoxyl]-4-[2-(trifluoromethyl)-3H-diazirin-3-yl]benzoyl]-1,3-bis(mannopyranosyl-4-yloxy)-2-propylamine](/img/structure/B561926.png)
